2,4-Quinolinediol

Catalog No.
S891910
CAS No.
86-95-3
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Quinolinediol

CAS Number

86-95-3

Product Name

2,4-Quinolinediol

IUPAC Name

4-hydroxy-1H-quinolin-2-one

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12)

InChI Key

HDHQZCHIXUUSMK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)O

Synonyms

2.4-Dihydroxyquinoline

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)O

Precursor for Quinoline Derivatives:

2,4-Quinolinediol can serve as a valuable starting material for the synthesis of diverse quinoline derivatives. Quinolines are a class of nitrogen-containing heterocyclic compounds with numerous applications in medicinal chemistry and materials science. By modifying the functional groups on 2,4-quinolinediol, researchers can create new quinoline-based molecules with specific properties and potential uses.

Potential Antibacterial Activity:

Studies suggest that 2,4-quinolinediol might possess antibacterial properties. However, the specific mechanisms of action and the effectiveness against different bacterial strains remain unclear. Further research is necessary to evaluate its potential as an antimicrobial agent.

Investigation in Material Science:

Limited research explores the potential use of 2,4-quinolinediol in material science applications. Some studies suggest its potential as a precursor for the synthesis of functional materials with specific optical or electronic properties. However, this area requires further investigation.

Importance in Understanding Quinoline Metabolism:

2,4-Quinolinediol can serve as a model compound for studying the metabolism of quinoline-containing molecules in biological systems. Understanding the metabolic pathways of quinolines is crucial for developing new drugs and understanding their potential side effects.

2,4-Quinolinediol, also known as 4-hydroxycarbostyril or 2,4-dihydroxyquinoline, is an organic compound classified within the hydroxyquinolone family. Its chemical formula is C₉H₇NO₂, and it has a molecular weight of approximately 161.16 g/mol . The compound features a quinoline structure with hydroxyl groups at the 2 and 4 positions, which contributes to its unique chemical properties and biological activities. 2,4-Quinolinediol is recognized as a primary metabolite, indicating its essential role in various physiological processes within organisms .

  • Hydroxylation and Oxidation: The hydroxyl groups can undergo further oxidation to form quinone derivatives.
  • Azo Coupling: It can react with diazotized heterocyclic amines to produce azo dyes, which are characterized by their vivid colors and are used extensively in dyeing processes .
  • Condensation Reactions: The compound can engage in condensation reactions with aldehydes or ketones to form more complex structures.

The biological activities of 2,4-Quinolinediol are noteworthy:

  • Antimicrobial Properties: Studies have shown that it exhibits antimicrobial activity against various pathogens, making it a candidate for pharmaceutical applications .
  • Antioxidant Activity: The compound has demonstrated antioxidant properties, which may contribute to its protective effects in biological systems .
  • Potential Therapeutic Uses: Research indicates its potential in treating conditions related to oxidative stress and inflammation due to its ability to scavenge free radicals.

Several methods have been developed for the synthesis of 2,4-Quinolinediol:

  • Reduction of Quinoline Derivatives: Starting from quinoline compounds, selective reduction can yield 2,4-Quinolinediol.
  • Hydroxylation of 2-Aminoquinoline: This method involves the hydroxylation of 2-aminoquinoline using oxidizing agents.
  • Diazotization and Coupling Reactions: As previously mentioned, coupling with diazotized amines is another effective synthesis route .

2,4-Quinolinediol has various applications across different fields:

  • Dye Industry: It serves as a coupling agent in the production of azo dyes due to its ability to form stable colored complexes.
  • Pharmaceuticals: The compound is used as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting microbial infections .
  • Biochemical Research: Its role as a metabolite makes it significant in biochemical studies related to metabolism and enzymatic processes.

Interaction studies involving 2,4-Quinolinediol have highlighted its compatibility with various biological systems:

  • Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic effects.
  • Drug Interactions: Studies have explored its interactions with other pharmacological agents, assessing potential synergistic effects or adverse interactions during co-administration.

Several compounds share structural similarities with 2,4-Quinolinediol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-HydroxyquinolineHydroxyl group at position 1Exhibits different reactivity patterns compared to 2,4-Quinolinediol.
8-HydroxyquinolineHydroxyl group at position 8Known for its anti-inflammatory properties.
QuinaldineMethyl group at position 2Primarily used as an intermediate in synthetic chemistry.

While these compounds share the quinoline framework, the positioning of functional groups significantly influences their reactivity and biological activity, highlighting the uniqueness of 2,4-Quinolinediol within this class of compounds .

XLogP3

1.4

General Manufacturing Information

2(1H)-Quinolinone, 4-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

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